4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’‘’-(Phenylazanediyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its phenylazanediyl linkage and biphenyl-dicarboxylic acid groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-(Phenylazanediyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) typically involves a multi-step process. One common method includes the reaction of 4,4’-dicarboxylic acid biphenyl with phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium acetate, and a base, like potassium carbonate, in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’-(Phenylazanediyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4’,4’‘’-(Phenylazanediyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’,4’‘’-(Phenylazanediyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves its interaction with molecular targets through coordination bonds. The phenylazanediyl and biphenyl-dicarboxylic acid groups facilitate binding to metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dicarboxylic acid biphenyl: A simpler analog with similar structural features but lacking the phenylazanediyl linkage.
Phenylhydrazine derivatives: Compounds with similar reactivity but different structural properties.
Uniqueness
4’,4’‘’-(Phenylazanediyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) is unique due to its combination of phenylazanediyl and biphenyl-dicarboxylic acid groups, which confer enhanced stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-[4-(N-[4-(3,5-dicarboxyphenyl)phenyl]anilino)phenyl]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H23NO8/c36-31(37)24-14-22(15-25(18-24)32(38)39)20-6-10-29(11-7-20)35(28-4-2-1-3-5-28)30-12-8-21(9-13-30)23-16-26(33(40)41)19-27(17-23)34(42)43/h1-19H,(H,36,37)(H,38,39)(H,40,41)(H,42,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVSBPMLXPLVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H23NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.